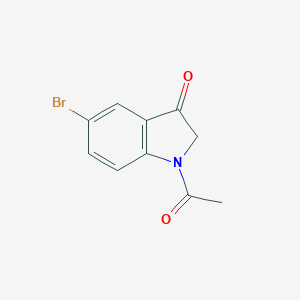
(2-Methoxy-6-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .
Synthesis Analysis
The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .
Physical And Chemical Properties Analysis
The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Compounds like "(2-Methoxy-6-nitrophenyl)methanol" serve as intermediates in the synthesis of various complex molecules. For example, the synthesis of dihydropyridine derivatives, which are important for their biological activities, often involves modified synthetic procedures under specific conditions to improve yield and selectivity. The use of methanol as a solvent under controlled temperatures is a common practice in these syntheses, demonstrating the compound's utility in facilitating chemical reactions and enhancing product yields (Li Ruo-qi, 2008).
Chemosensors for Metal Ions
Significant research has been dedicated to developing chemosensors that can detect metal ions with high selectivity and sensitivity. Compounds structurally related to "(2-Methoxy-6-nitrophenyl)methanol" have been used to create novel fluorescent and colorimetric chemosensors. These sensors can detect metal ions, such as Al3+, in various mediums, including methanol. This application is crucial for environmental monitoring, where the detection of metal ions in water samples can help assess pollution levels and water safety (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Crystallographic Studies
Crystallographic studies of compounds containing the "(2-Methoxy-6-nitrophenyl)methanol" moiety or its derivatives are essential for understanding the molecular structure and potential applications in medicinal chemistry. For instance, methanol disolvates of certain compounds have been explored for their potential as PET radiotracers in diagnosing Alzheimer’s disease. These studies highlight the importance of understanding the structural properties of these compounds to exploit their full potential in scientific research and diagnostic applications (A. Altomare et al., 2014).
Catalysis and Organic Reactions
The role of related compounds in catalysis and as reagents in organic reactions is another significant area of application. These compounds often participate in complex formation, facilitating various organic transformations, including methanolysis, transesterification, and cyclization reactions. The interaction with metal ions or other catalysts in methanol can lead to significant enhancements in reaction rates, showcasing the compounds' versatility in synthetic organic chemistry (J. S. Tsang, A. A. Neverov, R. S. Brown, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxy-6-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQOGLGGKPTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301236 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-nitrophenyl)methanol | |
CAS RN |
19689-87-3 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)









![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)